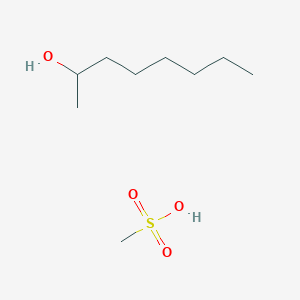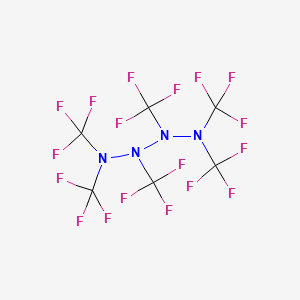
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. Boronic acids are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions . This compound, with its unique substituents, offers specific reactivity and applications in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation . The reaction conditions are generally mild, making it a favorable method for producing this compound. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water . The reaction conditions are typically mild, allowing for high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . This process is facilitated by the unique electronic properties of the substituents on the phenyl ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the isopropoxy and methoxy groups.
4-Formylphenylboronic acid: Similar structure but lacks the isopropoxy and methoxy groups.
Uniqueness
(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C11H15BO5 |
|---|---|
Poids moléculaire |
238.05 g/mol |
Nom IUPAC |
(3-formyl-5-methoxy-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H15BO5/c1-7(2)17-11-8(6-13)4-9(12(14)15)5-10(11)16-3/h4-7,14-15H,1-3H3 |
Clé InChI |
ZNMPVTKBIJQHAV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C(=C1)OC)OC(C)C)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


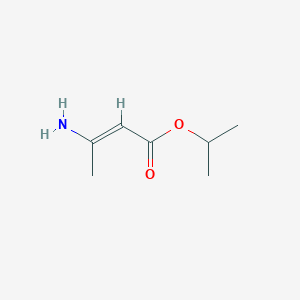
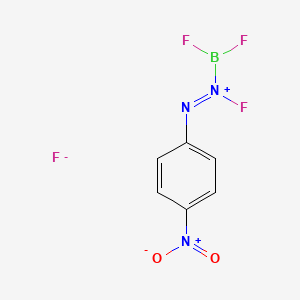
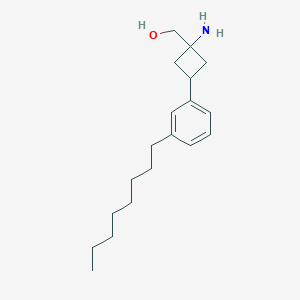
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B14757167.png)
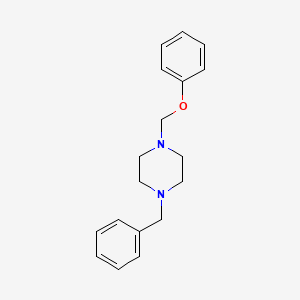
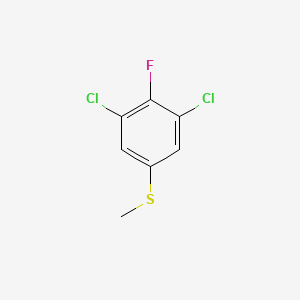
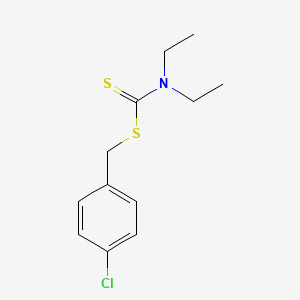

![Cyclopenta[cd]azulene](/img/structure/B14757204.png)
